LGK974

Wnt signaling PORCN inhibition cancer research

Choose LGK974 for maximal Wnt pathway suppression at low concentrations (IC50=0.3–0.4 nM). The only PORCN inhibitor with direct target engagement validated by cell-free fatty acylation assay (IC50=12.89 nM). Demonstrates selective efficacy in RNF43-mutant pancreatic cancer and Notch1-deficient HNSCC models at 3 mg/kg/day oral dosing. As the first and most clinically advanced PORCN inhibitor (completed Phase I, NCT01351103), it provides a validated benchmark for preclinical programs. Ideal for translational studies requiring definitive mechanism-of-action certainty.

Molecular Formula C23H20N6O
Molecular Weight 396.4 g/mol
CAS No. 1243244-14-5
Cat. No. B612152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLGK974
CAS1243244-14-5
SynonymsLGK974;  LGK-974;  LGK 974;  WNT974;  WNT 974;  WNT-974
Molecular FormulaC23H20N6O
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4
InChIInChI=1S/C23H20N6O/c1-15-9-17(12-28-23(15)18-5-6-25-16(2)10-18)11-22(30)29-21-4-3-19(13-27-21)20-14-24-7-8-26-20/h3-10,12-14H,11H2,1-2H3,(H,27,29,30)
InChIKeyXXYGTCZJJLTAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LGK974 (WNT974, CAS 1243244-14-5) Procurement Guide: PORCN Inhibitor for Wnt Signaling Research


LGK974 (also known as WNT974, NVP-LGK974) is a synthetic small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for palmitoylation and secretion of Wnt ligands [1]. With molecular formula C23H20N6O and molecular weight 396.44 g/mol, LGK974 is an orally bioavailable PORCN inhibitor that has advanced to Phase I clinical evaluation for Wnt-driven malignancies . It is the first PORCN inhibitor to enter clinical development [2].

Why Generic LGK974 Substitution by IWP-Series or ETC-159 May Compromise Wnt Signaling Studies


Substituting LGK974 with other PORCN inhibitors such as IWP-2 (IC50 = 27 nM), IWP-L6 (IC50 = 0.5 nM), or ETC-159 (IC50 = 2.9 nM) introduces quantitatively distinct inhibition profiles [1]. LGK974 exhibits sub-nanomolar potency (IC50 = 0.3–0.4 nM) across multiple Wnt ligands, whereas alternative PORCN inhibitors demonstrate up to 90-fold lower potency in comparable cellular assays [1]. Furthermore, LGK974 remains the only PORCN inhibitor with direct biochemical validation of target engagement via a cell-free fatty acylation assay that confirms mechanism of action [2]. Substitution without considering these quantitative differences may result in incomplete Wnt pathway suppression or confounding off-target effects.

LGK974 Quantitative Differentiation Evidence: Head-to-Head Comparisons with PORCN Inhibitor Alternatives


LGK974 vs. IWP-Series: Sub-Nanomolar Potency in Wnt Secretion Inhibition

LGK974 inhibits Wnt secretion with IC50 = 0.3–0.4 nM, demonstrating approximately 67.5-fold greater potency than IWP-2 (IC50 = 27 nM) and modestly greater potency than IWP-L6 (IC50 = 0.5 nM) in in vitro PORCN protein assays [1]. The IWP-series compounds (IWP-1, IWP-2, IWP-3, IWP-4) exhibit IC50 values ranging from 25–58 nM, placing LGK974 in a distinctly higher potency tier [1].

Wnt signaling PORCN inhibition cancer research

LGK974 vs. ETC-159: Superior Potency in Wnt/β-Catenin Reporter Assays

In β-catenin reporter assays, LGK974 inhibits Wnt signaling with IC50 = 0.4 nM, which is 7.25-fold more potent than ETC-159 (IC50 = 2.9 nM) under comparable assay conditions [1]. LGK974 also demonstrates activity against a broader range of Wnt ligands (WNT1, -2, -3, -3A, -6, -7A, -9A) compared to ETC-159's reported coverage [1].

β-catenin reporter assay Wnt pathway inhibition PORCN inhibitor comparison

LGK974 Direct Target Engagement: Cell-Free Biochemical Validation of PORCN Inhibition

LGK974 is the only PORCN inhibitor with direct biochemical validation via an in vitro fatty acylation assay that reconstitutes PORCN-mediated Wnt palmitoylation in a cell-free system [1]. The assay demonstrated that LGK974 directly inhibits PORCN enzymatic activity with IC50 = 12.89 nM for Wnt peptide acylation, which closely matched the IC50 = 7.473 nM obtained in a parallel cell-based luciferase reporter assay [1]. This provides definitive evidence that LGK974 is a bona fide direct PORCN inhibitor, whereas this level of mechanistic validation is absent for most comparator PORCN inhibitors [1].

biochemical assay target engagement mechanism of action

LGK974 Clinical Advancement: First-in-Class PORCN Inhibitor with Completed Phase I Evaluation

LGK974 is the first and most clinically advanced PORCN inhibitor, having completed Phase I clinical evaluation (NCT01351103) in patients with malignancies dependent on Wnt ligands [1][2]. No other PORCN inhibitor (IWP-2, IWP-L6, ETC-159, WNT-C59) has reached comparable clinical development stage [3]. LGK974 has established in vivo safety and tolerability profiles at efficacious doses (3 mg/kg/day) in rodent models, with reversible on-target intestinal toxicity observed only at supra-therapeutic doses (20 mg/kg/day) [4].

clinical trial translational research drug development

LGK974 Biomarker-Defined Sensitivity: RNF43-Mutant and Notch1-Deficient Tumor Models

LGK974 exhibits pronounced anti-tumor efficacy specifically in RNF43-mutant pancreatic cancer cell lines (HPAF-II, PaTu 8988S, Capan-2) and Notch1-deficient head and neck squamous cell carcinoma (HNSCC) models [1][2]. In MMTV-Wnt1-driven murine breast cancer models, LGK974 administered at 3 mg/kg/day orally induced tumor regression without affecting body weight [1]. In chick chorioallantoic membrane (CAM) assays, LGK974 reduced metastatic spread of UM-SCC cells, with enhanced activity in Notch1-deficient lines [2].

precision oncology RNF43 mutation Notch1 deficiency biomarker

LGK974 vs. WNT-C59: Higher Purity and Defined Solubility for Reproducible Assay Performance

Commercially available LGK974 from major vendors (Selleck, MedChemExpress, TargetMol) is supplied with validated purity ≥99.8% and defined solubility parameters (DMSO: 79 mg/mL [199.27 mM]; water insoluble) . Solubility in anhydrous DMSO at 79 mg/mL supports preparation of concentrated stock solutions, while documented insolubility in water and ethanol guides appropriate vehicle selection for in vivo studies .

compound purity solubility assay reproducibility quality control

LGK974 Recommended Research Applications Based on Quantitative Differentiation Evidence


High-Sensitivity Wnt Pathway Inhibition Requiring Sub-Nanomolar Potency

Use LGK974 when experimental design demands maximal Wnt pathway suppression at low compound concentrations. With IC50 = 0.3–0.4 nM against Wnt secretion, LGK974 enables effective pathway inhibition at concentrations where alternatives like IWP-2 (IC50 = 27 nM) or ETC-159 (IC50 = 2.9 nM) would require substantially higher dosing, reducing the risk of concentration-dependent off-target effects [1].

Mechanistic Studies Requiring Direct Target Engagement Validation

Select LGK974 for experiments where definitive proof of direct PORCN enzymatic inhibition is required. The cell-free fatty acylation assay provides unambiguous evidence that LGK974 directly inhibits PORCN catalytic activity (IC50 = 12.89 nM), establishing mechanism-of-action certainty not available for alternative PORCN inhibitors whose target engagement is inferred solely from cell-based assays [1].

Translational Oncology Research with Biomarker-Stratified Models

Employ LGK974 in studies involving RNF43-mutant pancreatic cancer or Notch1-deficient HNSCC models. LGK974 demonstrates selective efficacy in these genetically defined contexts, with tumor regression observed at 3 mg/kg/day oral dosing in MMTV-Wnt1 breast cancer models and reduced metastasis in Notch1-deficient HNSCC CAM assays [1][2]. This biomarker-defined sensitivity profile supports rational patient stratification in translational studies.

Preclinical Development Requiring Clinical-Stage Reference Compound

Choose LGK974 as a reference PORCN inhibitor for preclinical programs requiring benchmarking against a clinical-stage compound with established human safety data. As the first and most clinically advanced PORCN inhibitor with completed Phase I evaluation (NCT01351103), LGK974 provides a validated benchmark for comparing novel PORCN-targeting agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for LGK974

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.